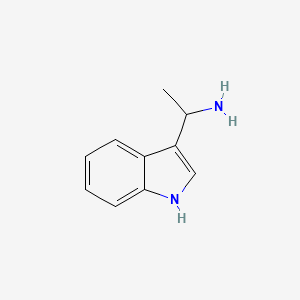

1-(1H-吲哚-3-基)乙胺

描述

1-(1H-indol-3-yl)ethanamine is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is an indole derivative, which is a heterocyclic compound with a bicyclic structure, including a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is a common framework in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of 1-(1H-indol-3-yl)ethanamine derivatives has been achieved through various methods. For instance, a series of derivatives were synthesized by acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Another approach involved the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione, followed by transformations using Pictet-Spengler reaction conditions . Additionally, novel derivatives were synthesized by cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone .

Molecular Structure Analysis

The molecular structures of the synthesized 1-(1H-indol-3-yl)ethanamine derivatives were confirmed using various spectroscopic techniques such as 1H NMR, IR, mass spectra, and elemental analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the indole core.

Chemical Reactions Analysis

The indole derivatives exhibit a range of chemical reactivity, which is utilized in their synthesis and further transformations. For example, the reaction of 3-hydroxy-3H-indole-3-ethanamines with enamines in the presence of tosyl or mesyl chloride was used to introduce various substituents at the 2-position of the indole ring . The ability to undergo isomerization and rearrangement reactions was also demonstrated, as seen in the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their subsequent rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1H-indol-3-yl)ethanamine derivatives are influenced by the substituents on the indole core. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the indolic aldonitrones halogenated at position 5 of the indole core were found to be potent inhibitors of the Staphylococcus aureus NorA efflux pump . The introduction of various substituents can also lead to compounds with moderate-to-potent antiproliferative activities against different cancer cell lines . The antimicrobial activity of these derivatives was also evaluated, with some compounds showing activity against Gram-positive and Gram-negative bacteria, as well as fungal species .

科学研究应用

1. Pro-Inflammatory Cytokine Production

- Methods of Application: DPIE was applied to IL-1β-stimulated gingival fibroblasts (GFs) and primary human periodontal ligament cells (PDLs). The enhancing activity of DPIE in IL-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity .

- Results: DPIE showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated GFs .

2. Synthesis of DPIE Derivatives

- Application Summary: DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE. These derivatives were then tested for their regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .

- Methods of Application: A docking simulation was performed to predict a possible binding pose in complex with IL-1R1. The effect of the chemicals was determined in human gingival fibroblasts (GFs) following IL-1β induction .

- Results: The DPIE derivatives affected different aspects of cytokine production. Some groups enabled synergistic pro-inflammatory cytokine production, while others caused diminished cytokine production compared to DPIE stimulation .

3. Antibacterial Activity

- Application Summary: Certain indolic N-hydroxylamines, which are derivatives of 1-(1H-indol-3-yl)ethanamine, have been found to inhibit predominantly the growth of Staphylococcus strains, including MRSA and VISA strains .

- Results: The results suggest that these compounds have potential as new antibacterial agents .

4. Synthesis of DPIE Derivatives

- Application Summary: Alkyl aldehydes, such as butyraldehyde, pentanal, and 4-aminobutanal, were used to afford the 3-alkyl-substituted-1H-indoles in good yields .

- Results: The results suggest that these compounds have potential as new antibacterial agents .

5. Antibacterial Agents

- Application Summary: DPIE derivatives have been synthesized and evaluated as new antibacterial agents. They inhibit the growth of Staphylococcus strains, including MRSA and VISA strains .

- Results: The results suggest that these compounds have potential as new antibacterial agents .

6. Organic Synthesis

安全和危害

属性

IUPAC Name |

1-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNMNLNTLNOVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388485 | |

| Record name | 1-(1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)ethanamine | |

CAS RN |

19955-83-0 | |

| Record name | 1-(1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)